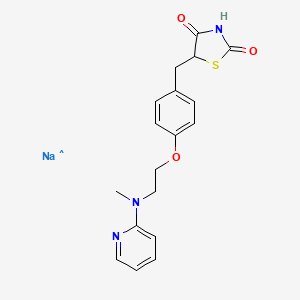

Rosiglitazonesodium

Description

Contextualization within Pharmaceutical Sciences Research

In the landscape of pharmaceutical sciences, rosiglitazone (B1679542) sodium is primarily recognized as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.comnih.gov PPARs are nuclear receptors that act as transcription factors regulating the expression of a multitude of genes involved in glucose and lipid metabolism. oup.comwikipedia.org The discovery that TZDs, including rosiglitazone, are high-affinity ligands for PPARγ was a pivotal moment in understanding their mechanism of action. mdpi.com

Rosiglitazone's role as an insulin (B600854) sensitizer (B1316253) places it within a critical area of research aimed at combating type 2 diabetes mellitus. mdpi.com Its mechanism involves enhancing the sensitivity of peripheral tissues such as adipose tissue, skeletal muscle, and the liver to insulin, thereby improving glucose uptake and utilization. mdpi.comtg.org.au Academic research has extensively utilized rosiglitazone as a tool to explore the intricate pathways of insulin signaling and adipocyte differentiation. nih.gov

Historical Perspective on its Scholarly Investigation

The scholarly investigation of rosiglitazone sodium is rooted in the broader research into thiazolidinediones, which began with the discovery of ciglitazone (B1669021) in the early 1980s by Takeda Pharmaceuticals. tg.org.au While ciglitazone demonstrated potential in animal models, its development was halted due to toxicity issues. tg.org.au This led to further research to identify safer and more effective compounds.

Rosiglitazone, also known as BRL 49653, was developed by SmithKline Beecham (now GlaxoSmithKline). It was patented in 1987 and received FDA approval for medical use in 1999. wikipedia.org Its development was a direct response to the need for new therapeutic agents to address the growing prevalence of insulin resistance. The initial development program for rosiglitazone consisted of several short-term trials focused on glycemic control. oup.com A significant milestone in its scholarly history was the identification of PPARγ as its molecular target in 1995, which provided a rational basis for its observed effects. mdpi.com

The timeline below highlights key moments in the academic and clinical investigation of rosiglitazone:

| Year | Milestone |

| 1987 | Rosiglitazone is patented. wikipedia.org |

| 1995 | The mechanism of action for thiazolidinediones is identified as high-affinity ligation to PPARγ. mdpi.com |

| 1999 | The FDA approves rosiglitazone for the treatment of type 2 diabetes. oup.comwikipedia.org |

| 2000 | The European Medicines Agency requests a long-term cardiovascular outcomes study (the RECORD study). wikipedia.org |

| 2007 | A meta-analysis raises concerns about potential cardiovascular risks, leading to intensified scholarly debate and further investigation. oup.comresearchgate.net |

| 2009 | The RECORD trial results are published, showing non-inferiority to other treatments regarding cardiovascular events. wikipedia.orgtandfonline.com |

Theoretical Frameworks Guiding Rosiglitazone Sodium Research

The investigation of rosiglitazone sodium has been guided by established theoretical frameworks within pharmaceutical sciences, namely the principles of drug discovery and development, and rational drug design paradigms.

Principles of Drug Discovery and Development

The journey of rosiglitazone exemplifies key principles of drug discovery and development. The initial phase involved identifying a physiological problem—insulin resistance—and a biological target. The discovery of the thiazolidinedione class, starting with ciglitazone, represented a novel approach to treating type 2 diabetes by targeting insulin sensitivity rather than insulin secretion. tg.org.au

The development of rosiglitazone followed a systematic process of lead optimization, where the chemical structure of earlier compounds was modified to improve efficacy and reduce toxicity. This process is a cornerstone of modern drug development. vcu.edu The progression through preclinical and clinical trials, designed to assess the compound's pharmacological properties and efficacy, adheres to the structured pathway of drug development. oup.com

Rational Drug Design Paradigms

Rational drug design played a crucial role in the development of rosiglitazone and other second-generation thiazolidinediones. This paradigm involves designing molecules that are complementary in shape and charge to a specific biomolecular target. nih.gov Following the identification of PPARγ as the target for thiazolidinediones, researchers could use this knowledge to design new compounds with improved binding affinity and selectivity. vcu.edu

The design of lobeglitazone, for instance, was conceptually based on modifications to the rosiglitazone structure to enhance its interaction with the PPARγ receptor. mdpi.com This structure-activity relationship (SAR) approach, a key component of rational drug design, allows for the systematic improvement of a drug candidate's properties. The understanding of how rosiglitazone binds to the ligand-binding domain of PPARγ has been instrumental in the design of newer generations of PPARγ modulators. vcu.eduacs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H19N3NaO3S |

|---|---|

Molecular Weight |

380.4 g/mol |

InChI |

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23); |

InChI Key |

MIXMIJXAFUYUNO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[Na] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Rosiglitazonesodium

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The principal mechanism of action for rosiglitazone (B1679542) sodium involves its function as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is also involved in glucose homeostasis and inflammation. nih.govnih.govresearchgate.net PPARγ exists in two protein isoforms, PPARγ1 and PPARγ2, which are expressed in various tissues, with PPARγ2 being predominantly found in adipose tissue. nih.govoup.com

Rosiglitazone is a potent and selective agonist for PPARγ, with a reported half-maximal effective concentration (EC50) of 60 nM. immune-system-research.comrndsystems.com Its selectivity is high, as it exhibits no significant activity at the other PPAR subtypes, PPARα and PPARβ. rndsystems.com

Upon binding to the ligand-binding domain of PPARγ, rosiglitazone induces a conformational change in the receptor. nih.gov This change facilitates the dissociation of corepressor molecules and the recruitment of coactivator proteins. The resulting PPARγ-coactivator complex then forms a heterodimer with the retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. mdpi.com This binding event initiates the transcription of genes involved in several key metabolic processes:

Insulin (B600854) Sensitivity: PPARγ activation enhances the storage of fatty acids in fat cells, which reduces circulating lipid levels (lipotoxicity) and improves insulin sensitivity in muscle and liver tissue. immune-system-research.com

Adipogenesis: It promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing free fatty acids and glucose. patsnap.comrndsystems.com

Adipokine Secretion: The compound modulates the production of signaling proteins from fat tissue, notably increasing the secretion of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties, while reducing levels of resistin and other pro-inflammatory cytokines. patsnap.com

Treatment with rosiglitazone leads to an acute increase in PPARγ occupancy at many of its target DNA binding sites. nih.gov This increased receptor occupancy is a major driver for the recruitment of the mediator subunit MED1, which is causally linked to the activation of nearby genes. nih.gov

Beyond its direct gene activation (transactivation) role, the rosiglitazone-activated PPARγ complex can also repress the expression of certain genes, a process known as transrepression. nih.gov This mechanism is crucial for the anti-inflammatory effects of the compound. oup.com Activated PPARγ does not directly bind to the DNA of the repressed genes but instead interferes with the activity of other transcription factor pathways. nih.gov

The primary mechanism of transrepression involves antagonizing the actions of pro-inflammatory transcription factors such as:

Nuclear Factor-kappa B (NF-κB): Activated PPARγ can inhibit the NF-κB signaling pathway. oup.comnih.gov NF-κB is a key regulator of the inflammatory response, controlling the expression of cytokines like TNF-α and IL-6, as well as adhesion molecules. oup.com Rosiglitazone treatment has been shown to reduce NF-κB binding activity in mononuclear cells. oup.com

Activator Protein-1 (AP-1): PPARγ can also interfere with the AP-1 signaling cascade. nih.gov

Studies using microarray analysis have shown that rosiglitazone inhibits a specific subset of NF-κB target genes, indicating that the transrepression mechanism is promoter-specific. nih.gov

While the majority of rosiglitazone's effects are mediated through PPARγ, some evidence suggests the existence of PPARγ-independent actions. Chemical proteomics-based analyses have sought to identify "off-target" binding events that could contribute to the compound's broader biological profile. nih.gov

These studies have suggested that rosiglitazone and its core glitazone scaffold may have an affinity for other proteins, including dehydrogenases and various ion channels. nih.gov For instance, one study noted that rosiglitazone could induce cardiac hypertrophy at least partially through a PPARγ-independent mechanism in cardiomyocytes. nih.gov These off-target interactions may contribute to both the therapeutic efficacy and the potential side effects of the drug. nih.gov

Gene Expression Regulation

The activation of PPARγ by rosiglitazone initiates a complex program of gene expression changes, leading to the upregulation and downregulation of numerous genes that form intricate transcriptional networks. nih.gov

Genome-wide transcriptional profiling using microarray and RNA sequencing technologies has been employed to elucidate the transcriptional networks governed by rosiglitazone. nih.govnih.govnih.gov These analyses reveal that rosiglitazone treatment in adipocytes leads to both acute transcriptional activation and repression of a significant number of genes. nih.gov

The genes regulated by rosiglitazone are generally those that are also induced during normal adipocyte differentiation. nih.gov However, a key finding is the differential association with other master regulators.

Rosiglitazone-activated genes are markedly more associated with PPARγ than with the other key adipocyte transcription factor, CCAAT-enhancer binding protein α (C/EBPα). nih.gov

Rosiglitazone-repressed genes , in contrast, show a stronger association with C/EBPα. nih.gov

This suggests that the relative occupancy of PPARγ and C/EBPα at a gene's promoter is a critical determinant of whether that gene will be induced or repressed by a PPARγ agonist like rosiglitazone. nih.gov Furthermore, analysis of gene expression in the kidneys of obese Zucker rats showed that rosiglitazone therapy altered hundreds of genes, with the most affected categories being those related to ion binding, hydrolase activity, and protein binding. nih.gov

Specific genes responsive to rosiglitazone have been identified across various tissues and cell types, reflecting its diverse biological effects. These genes can be categorized by their primary function.

Some genes are induced rapidly, with changes in transcriptional activity detectable as early as one hour after administration. nih.gov This group includes classic PPARγ target genes critical for lipid metabolism. nih.gov Other genes respond over a longer duration, contributing to the broader systemic effects of the compound.

Below is a table summarizing key genes and gene families regulated by rosiglitazone:

| Functional Category | Gene Name | Gene Symbol | Effect of Rosiglitazone | Reference |

| Lipid Metabolism & Adipogenesis | Fatty Acid Binding Protein 4 | FABP4 | Upregulation | nih.govnih.gov |

| Adiponectin | ADIPOQ | Upregulation | patsnap.com | |

| Fatty Acid Translocase | CD36 | Upregulation | mdpi.comnih.gov | |

| Uncoupling Protein 1 | UCP1 | Upregulation | nih.govnih.gov | |

| Fatty Acid Synthase | FASN | Upregulation | nih.gov | |

| Glucose Metabolism | Phosphoenolpyruvate Carboxykinase | PCK1 | Upregulation | nih.gov |

| Glucose Transporter Type 4 | GLUT4 | Upregulation | nih.gov | |

| Pyruvate Dehydrogenase Kinase 4 | PDK4 | Upregulation | nih.gov | |

| Cholesterol Transport | ATP Binding Cassette Subfamily A Member 1 | ABCA1 | Upregulation | mdpi.com |

| ATP Binding Cassette Subfamily G Member 1 | ABCG1 | Upregulation | mdpi.com | |

| Inflammation | Tumor Necrosis Factor Alpha | TNF-α | Downregulation | oup.com |

| Interleukin-6 | IL-6 | Downregulation | oup.com | |

| Cardiovascular & Renal Function | Angiotensin Converting Enzyme, Type 1 | ACE1 | Downregulation | nih.gov |

| Epithelial Sodium Channel (beta-subunit) | ENaCβ | Upregulation | nih.gov | |

| Myosin Heavy Polypeptide 7 | Myh7 | Upregulation | researchgate.net | |

| Heat Shock Proteins | Heat Shock Protein 22 | HSP22 | Upregulation | nih.gov |

Mechanisms of Transcriptional Control

The transcriptional control exerted by rosiglitazone sodium is principally mediated through its activation of PPARγ, a nuclear receptor that functions as a master regulator of gene expression, particularly in adipocytes. Upon binding rosiglitazone, PPARγ's transcriptional activity is significantly modulated, leading to both the activation and repression of a wide array of target genes.

Acute treatment with rosiglitazone leads to a rapid increase in PPARγ's occupancy at many of its pre-existing binding sites on the DNA, rather than causing major changes in the locations of these binding sites. This enhanced binding is functionally significant, as it is directly correlated with an increase in the transcription of nearby genes. The mechanism of gene activation involves the recruitment of essential coactivators. Rosiglitazone-induced enhancement of PPARγ occupancy is paralleled by an increased recruitment of the mediator subunit MED1 and the coactivator CREB-binding protein (CBP). This complex of PPARγ, MED1, and CBP at gene promoters and enhancers drives the transcriptional activation of target genes.

Interestingly, rosiglitazone treatment results in both the induction and repression of different gene sets. The direction of this regulation appears to be influenced by the presence of other key transcription factors.

Activated Genes : Genes that are activated by rosiglitazone are strongly associated with PPARγ binding and are highly dependent on PPARγ for their expression.

Repressed Genes : In contrast, genes repressed by rosiglitazone exhibit a higher association with another key adipocyte transcription factor, CCAAT-enhancer binding protein alpha (C/EBPα), and their expression is more dependent on C/EBPα. This suggests that the relative occupancy and interplay between PPARγ and C/EBPα at specific gene loci are critical determinants of the transcriptional response to rosiglitazone.

In human adipose tissue, rosiglitazone treatment has been shown to increase the expression of genes involved in lipid storage, such as stearyl-CoA desaturase and CD36, while decreasing the expression of inflammation-related genes like IL-6.

Table 1: Transcriptional Factors and Gene Regulation by Rosiglitazone Sodium

| Factor | Role in Rosiglitazone-Mediated Transcription | Associated Gene Regulation | Supporting Findings |

|---|---|---|---|

| PPARγ | Primary nuclear receptor for rosiglitazone; acts as a ligand-activated transcription factor. | Directly mediates both induction and repression of target genes. | Rosiglitazone promotes its occupancy at pre-existing DNA binding sites. |

| MED1 | A subunit of the Mediator coactivator complex. | Recruited to PPARγ target sites to facilitate gene activation. | Occupancy increases in parallel with PPARγ at induced genes. |

| CBP/p300 | Histone acetyltransferases and transcriptional coactivators. | Recruited to activated gene sites; shows modest redistribution upon treatment. | Occupancy is increased near rosiglitazone-induced genes. |

| C/EBPα | A key adipocyte transcription factor. | High association with genes that are repressed by rosiglitazone. | The ratio of PPARγ to C/EBPα appears critical for the regulatory outcome. |

Intracellular Signaling Pathways Involvement

Beyond the nucleus, rosiglitazone sodium interacts with and modulates key intracellular signaling pathways that govern fundamental cellular processes such as growth, proliferation, and survival.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and proliferation. Rosiglitazone has been shown to exert significant, often inhibitory, effects on this pathway in various cell types.

In models of adrenocortical carcinoma and vascular smooth muscle cells, rosiglitazone inhibits cell proliferation by interfering with this pathway. Specifically, it can block the rapid, growth factor-induced phosphorylation and activation of both AKT and downstream effectors like mTOR and p70S6K. This inhibitory action on the PI3K/AKT axis is a key mechanism for its anti-proliferative effects.

The interaction can be summarized by the following findings:

Inhibition of Proliferation : Rosiglitazone inhibits insulin-stimulated proliferation of vascular smooth muscle cells by blocking the PI3K/Akt/mTOR/P70S6K signaling cascade.

Interference with Growth Factor Signaling : In adrenocortical carcinoma cells, rosiglitazone was found to interfere with the PI3K/Akt and ERK1/2 signaling pathways that are activated downstream of the IGF-I receptor, thereby inhibiting cell proliferation.

Regulation of Glucose Transport : In other contexts, rosiglitazone can increase insulin-stimulated glucose transport by regulating the expression and activation of PI3K and AKT.

This demonstrates that rosiglitazone's interaction with the PI3K/AKT/mTOR pathway is context-dependent, but a prominent effect is the inhibition of mitogen-stimulated signaling, which contributes to its broader cellular impacts.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Rosiglitazone sodium |

| Metformin (B114582) |

| AS601245 |

| NVP-AEW541 |

| 1-methyl-3-isobutylxanthine |

| Dexamethasone |

RAS-MAPK/ERK Pathway Modulation

Rosiglitazone sodium has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. mdpi.com Research indicates that rosiglitazone's activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) can lead to the activation of the MAPK and Phosphatidylinositol 3-Kinase (PI3K) signaling pathways, particularly during the maturation stage of adipocyte differentiation. nih.govresearchgate.net This suggests a potential crosstalk between PPARγ activation and these kinase cascades.

In studies related to cognitive function, rosiglitazone-mediated cognitive improvement has been linked to a convergence of hippocampal PPARγ gene and protein expression with the ERK MAPK signaling axis. nih.gov For instance, in a mouse model of Alzheimer's disease, rosiglitazone treatment induced the expression of proteins involved in structural, energy, biosynthesis, and plasticity functions, many of which are known to be regulated by the ERK MAPK pathway. nih.govnih.gov This suggests that rosiglitazone can harness a dysregulated ERK MAPK signal transduction pathway to overcome cognitive deficits. nih.govnih.gov Furthermore, a coordinate relationship between PPARγ transcriptional activity and phosphorylated ERK has been observed, where chronic activation of PPARγ by rosiglitazone augments ERK2 activity. nih.gov

The enhancement of "browning" in adipocytes by rosiglitazone is also associated with the activation of the MAPK and PI3K pathways. nih.govnih.gov This process is characterized by the upregulation of brown adipocyte markers like UCP-1. researchgate.net The activation of these pathways appears to be crucial for maintaining the brown adipocyte phenotype. nih.gov

STAT3 and Other Kinase-Mediated Signaling

Rosiglitazone sodium has been demonstrated to influence the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Specifically, studies have shown that rosiglitazone can inactivate the JNK/STAT3 signaling cascade through the upregulation of PPARγ. researchgate.net This inactivation is evidenced by a reduction in the phosphorylation of both JNK and STAT3. researchgate.net

Beyond STAT3, rosiglitazone affects other kinase-mediated signaling pathways. One notable example is the AMP-activated protein kinase (AMPK) pathway. Incubation of muscle cells with rosiglitazone leads to a significant increase in the intracellular AMP:ATP ratio, which in turn activates AMPK. nih.govresearchgate.net This suggests that some of the metabolic benefits of rosiglitazone could be mediated through the activation of AMPK. nih.govresearchgate.net It is noteworthy that AMPK can be activated through at least two distinct signaling mechanisms, and rosiglitazone appears to utilize the pathway dependent on changes in adenine (B156593) nucleotide levels. nih.gov

Furthermore, rosiglitazone has been shown to modulate the transforming growth factor (TGF)-β/SMAD signaling pathway in a depot-specific manner in white adipose tissue. In diabetic rats, rosiglitazone treatment led to a decreased phosphorylation of SMAD2 and SMAD3 in subcutaneous white adipose tissue. nih.gov This effect was associated with an increase in the inhibitory SMAD7 and the E3 ubiquitin ligase SMURF2. nih.gov

Cross-talk with Cellular Homeostasis Pathways

Rosiglitazone sodium engages in significant cross-talk with various cellular homeostasis pathways, most notably autophagy. Recent studies have revealed that while promoting the "browning" of white adipocytes, rosiglitazone simultaneously inhibits autophagy. frontiersin.org This inhibition of autophagy appears to be a crucial component of its pro-browning effect. The mechanism involves the nuclear translocation of p62, which stabilizes the PPARγ–RXRα heterodimer, a key transcription factor for adipocyte browning. frontiersin.org Interestingly, the induction of adipocyte browning by rosiglitazone can be reversed by an autophagy activator, rapamycin (B549165). frontiersin.org

Alterations in Cellular Metabolism

Glucose Metabolism Perturbations

Rosiglitazone sodium significantly perturbs glucose metabolism, primarily by enhancing insulin sensitivity in peripheral tissues and the liver. nih.govnih.gov This leads to a notable reduction in hyperglycemia. nih.gov In patients with type 2 diabetes, treatment with rosiglitazone has been shown to lower fasting plasma glucose and mean plasma glucose during an oral glucose tolerance test (OGTT). nih.gov

The mechanism behind this improvement in glycemic control involves a decrease in basal endogenous glucose production (EGP) by the liver and an increase in the whole-body glucose metabolic clearance rate. nih.gov This indicates that rosiglitazone both suppresses the liver's output of glucose and enhances the uptake and utilization of glucose by peripheral tissues, such as muscle. nih.govnih.gov

The following table summarizes the effects of rosiglitazone on key parameters of glucose metabolism in type 2 diabetic patients after 12 weeks of treatment. nih.gov

| Parameter | Before Rosiglitazone | After Rosiglitazone | p-value |

| Fasting Plasma Glucose (mg/dl) | 195 +/- 11 | 150 +/- 7 | < 0.01 |

| Mean Plasma Glucose during OGTT (mg/dl) | 293 +/- 12 | 236 +/- 9 | < 0.01 |

| Basal Endogenous Glucose Production (mg/kg FFM·min) | 3.3 +/- 0.1 | 2.9 +/- 0.1 | < 0.05 |

| Whole Body Glucose Metabolic Clearance Rate (ml/kg FFM·min) - Step 1 | 2.8 +/- 0.2 | 3.5 +/- 0.2 | < 0.01 |

Data presented as mean +/- SEM.

Lipid Metabolism Re-programming

Rosiglitazone sodium fundamentally reprograms lipid metabolism, particularly within adipocytes. As a potent PPARγ agonist, it transcriptionally regulates genes that are critical for lipid handling and storage. nih.gov This reprogramming involves a shift towards a more oxidative phenotype in both visceral and subcutaneous adipocytes. nih.gov

One of the most striking effects of rosiglitazone is the structural remodeling of lipid droplets (LDs). It promotes the formation of clusters of small lipid droplets (SLDs) from the single large LD typical of white adipocytes. nih.govresearchgate.net These SLDs become decorated with the protein PLIN5 and are closely associated with rearranged mitochondria. nih.gov This morphological change is linked to an increased capacity for triglyceride synthesis and fatty acid re-esterification. nih.govresearchgate.net

Rosiglitazone also enhances the expression of genes involved in fatty acid oxidation, leading to higher rates of this metabolic process. nih.gov This is accompanied by an increase in the expression of key modulators of fatty acid oxidation such as UCP1, FABP3, and PLIN5. researchgate.net Furthermore, rosiglitazone treatment leads to a decrease in circulating non-esterified fatty acids (NEFA) and a reduction in basal NEFA turnover, which is correlated with improved glycemic control. nih.gov

The table below details the changes in lipid metabolism parameters in type 2 diabetic patients following 12 weeks of rosiglitazone treatment. nih.gov

| Parameter | Before Rosiglitazone | After Rosiglitazone | p-value |

| Fasting Plasma NEFA (µEq/l) | 735 +/- 52 | 579 +/- 49 | < 0.01 |

| Mean Plasma NEFA during OGTT (µEq/l) | 561 +/- 33 | 424 +/- 35 | < 0.01 |

| Basal NEFA Turnover (µEq/kg FM·min) | 18.3 +/- 1.5 | 15.5 +/- 1.2 | < 0.05 |

Data presented as mean +/- SEM.

Mitochondrial Bioenergetics and Redox Homeostasis

Rosiglitazone sodium exerts a profound influence on mitochondrial bioenergetics, primarily by inducing mitochondrial biogenesis in adipose tissue. nih.govplos.orgnih.gov This effect is characterized by a time-dependent increase in the transcription of a wide array of mitochondrial genes. nih.gov These genes encode for proteins involved in oxidative phosphorylation, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, mitochondrial protein synthesis, and transport. nih.govplos.org

In the context of redox homeostasis, rosiglitazone treatment has been shown to increase the total antioxidant status in certain disease models. mdpi.com The coordinated metabolic and structural adaptations induced by rosiglitazone, including the close association of newly formed small lipid droplets with mitochondria, may allow adipocytes to efficiently oxidize excess fatty acids, thereby preventing lipotoxicity and maintaining redox balance. nih.gov

The table below provides a summary of the effects of rosiglitazone on the expression of selected mitochondrial genes in differentiated murine adipocytes.

| Gene | Function | Fold Change with Rosiglitazone |

| PDK4 | Regulation of glucose utilization | Increased |

| PGC-1β | Transcriptional coactivator, mitochondrial biogenesis | Increased |

| UCP1 | Uncoupling protein, thermogenesis | Increased |

| NDUFB9, NDUFA9 | Complex I of ETC | Increased |

| COXII, COXIV | Complex IV of ETC | Increased |

| ATP5B, ATP5A1 | Complex V of ETC (ATP Synthase) | Increased |

| CPT-1a, MCAD | Fatty acid oxidation | Increased |

This table represents a qualitative summary of findings from multiple studies. nih.govplos.org

Structure Activity Relationship Sar Studies of Rosiglitazonesodium

Elucidation of Pharmacophoric Requirements for PPARγ Activity

The activity of rosiglitazone (B1679542) and other thiazolidinediones is dictated by a specific arrangement of structural features, known as a pharmacophore, which is essential for binding to and activating the PPARγ receptor. youtube.com The generally accepted pharmacophore for TZD-based PPARγ agonists consists of three key components: an acidic head group, a central aromatic ring or linker, and a lipophilic tail. youtube.com

Acidic Head Group: The thiazolidine-2,4-dione (TZD) ring is the quintessential acidic head group for this class of compounds. youtube.com The nitrogen atom within this ring system is crucial. semanticscholar.org Its ability to donate and accept hydrogen bonds allows for critical interactions within the ligand-binding domain (LBD) of PPARγ. semanticscholar.org Specifically, the TZD headgroup of rosiglitazone forms a network of hydrogen bonds with key amino acid residues, including Serine-289 (Ser289), Histidine-323 (His323), and Histidine-449 (His449), anchoring the molecule in the binding pocket. semanticscholar.orgrcsb.org

Central Linker: A central phenyl ring, connected to an ethoxy linker, serves to correctly position the other two components of the pharmacophore. youtube.com This linker region ensures the optimal distance and orientation between the TZD head and the lipophilic tail for effective binding.

Lipophilic Tail: The lipophilic tail of rosiglitazone consists of an N-methyl-N-(2-pyridyl)amino group. rcsb.org This portion of the molecule occupies a hydrophobic pocket within the PPARγ LBD, lined by residues such as Cysteine-285 (Cys285), Leucine-330 (Leu330), and Methionine-364 (Met364). rcsb.org

A critical interaction for full agonistic activity is the hydrogen bond formed between the TZD headgroup and Tyrosine-473 (Tyr473) in the AF-2 (activation function-2) region of the receptor. semanticscholar.orgresearchgate.net This interaction stabilizes a conformation of the receptor that promotes the recruitment of coactivator proteins, leading to gene transcription. rcsb.orgnih.gov

Impact of Chemical Modifications on Agonistic and Transrepressional Potency

Modifying the structure of rosiglitazone has profound effects on its interaction with PPARγ, influencing both its ability to activate the receptor (agonism) and its capacity to repress inflammatory gene expression (transrepression). The anti-inflammatory effects of PPARγ ligands are largely attributed to this transrepression mechanism. nih.govresearchgate.net Therefore, a key goal in medicinal chemistry has been to develop analogues that are selective for transrepression to minimize the side effects associated with strong agonistic activity. nih.gov

Research has shown that:

Modifications to the Linker: Introducing an alkene (double bond) into the linker of rosiglitazone analogues can lead to slightly more potent transrepression while reducing the efficacy of transactivating agonistic activity. nih.gov

Modifications to the Lipophilic Tail: Removing the methyl group from the nitrogen atom in the pyridylamino tail was found to improve the selectivity for transrepression over transactivation. nih.gov One such synthesized analogue, compound 3l, demonstrated stronger transrepressional activity and significantly weaker agonistic efficacy compared to rosiglitazone. nih.govresearchgate.net

Modifications to the TZD Head: While modifications to the TZD ring itself have been less explored, its integrity is generally considered vital for activity, indicating its critical role in anchoring the molecule. nih.gov

These findings highlight that separating the agonistic and transrepressional activities of rosiglitazone is feasible through targeted chemical modifications. This separation is crucial for designing safer PPARγ modulators that retain anti-inflammatory benefits without the full metabolic activation profile. researchgate.net

Design and Synthesis of Rosiglitazonesodium Analogues

The synthesis of rosiglitazone and its analogues has been a subject of significant research to improve yields and develop novel compounds. Standard synthetic routes often involve a Knoevenagel condensation between an appropriate benzaldehyde (B42025) intermediate and thiazolidine-2,4-dione, followed by the reduction of the resulting benzylidene double bond. researchgate.netmdpi.com

A common multi-step synthesis involves:

Reaction of 2-(N-methyl-N-(2-pyridyl) amino) ethanol (B145695) with 4-fluorobenzaldehyde (B137897) to form the key intermediate, 4-[2-(N-methyl-N-(2-pyridyl)amino) ethoxy] benzaldehyde. epo.orgnih.gov

Condensation of this benzaldehyde with thiazolidine-2,4-dione. researchgate.net

Reduction of the double bond to yield the final rosiglitazone base. epo.org

Researchers have developed numerous analogues by altering the components of this synthesis. For example, by replacing the pyridine (B92270) ring in the lipophilic tail with other heterocycles or by modifying the central linker, a wide library of compounds has been created. researchgate.netmdpi.com A "core hopping" strategy has also been employed, where the central chemical scaffold of rosiglitazone is replaced to produce diverse analogues, which are then screened computationally for desired properties. tandfonline.com These synthetic efforts are crucial for exploring the SAR and developing new candidates with potentially dual or pan-agonist activity across different PPAR subtypes (PPARα/γ/δ), which could offer broader therapeutic benefits. tandfonline.com

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate the SAR of rosiglitazone at an atomic level, complementing experimental data and guiding the design of new analogues.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies of rosiglitazone into the PPARγ LBD have consistently confirmed the binding mode observed in crystal structures. nih.govnih.gov

Key findings from docking studies include:

The TZD headgroup forms hydrogen bonds with Ser289, His323, His449, and the crucial Tyr473. semanticscholar.org

The central benzene (B151609) ring and the pyridylamino tail engage in hydrophobic interactions with a large pocket in the LBD. rcsb.org

Docking simulations can effectively compare the binding affinity of different analogues. For instance, studies have used docking to screen libraries of rosiglitazone analogues, identifying compounds with potentially higher docking scores and more favorable interactions than the parent molecule. tandfonline.com

The table below summarizes the key interacting residues of PPARγ with rosiglitazone as identified through molecular docking and crystallography.

| Interacting Residue | Type of Interaction | Reference |

| Ser289 | Hydrogen Bond | semanticscholar.orgrcsb.org |

| His323 | Hydrogen Bond | semanticscholar.orgrcsb.org |

| His449 | Hydrogen Bond | semanticscholar.orgrcsb.org |

| Tyr473 | Hydrogen Bond | semanticscholar.orgresearchgate.net |

| Cys285 | Hydrophobic | rcsb.org |

| Ile281 | Hydrophobic | rcsb.org |

| Leu330 | Hydrophobic | rcsb.org |

| Ile341 | Hydrophobic | rcsb.org |

| Met364 | Hydrophobic | rcsb.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the rosiglitazone-PPARγ complex over time, revealing information about the stability and conformational changes of the system. nih.gov MD simulations have been used to:

Assess Complex Stability: By calculating the root-mean-square deviation (RMSD) of the protein backbone, researchers can confirm that the rosiglitazone-PPARγ complex remains stable throughout the simulation period. nih.govresearchgate.net

Analyze Flexibility: MD simulations have highlighted the flexibility of certain regions of the PPARγ receptor, such as the ω-loop, and how ligand binding can stabilize these areas. nih.gov

Study Analogue Binding: Simulations of PPARγ in complex with novel rosiglitazone analogues have shown that new compounds can bind steadily to the active site and may even induce a more favorable and stable conformation of the receptor compared to rosiglitazone itself. tandfonline.com

These dynamic studies are crucial for understanding not just how a ligand binds, but how that binding event translates into the conformational changes necessary for receptor activation or repression.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For thiazolidinediones, QSAR models have been developed to predict their antihyperglycemic activity based on various physicochemical descriptors. nih.gov

A typical QSAR study involves:

Assembling a dataset of rosiglitazone analogues with their measured biological activities.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analogue.

Using statistical methods like Multiple Linear Regression (MLR) to build an equation that correlates a selection of these descriptors with activity. mdpi.comwu.ac.th

QSAR models have indicated that properties such as the distribution of charges on the nitrogen and oxygen atoms of the TZD ring are important for activity. nih.gov These models serve as predictive tools, allowing researchers to estimate the activity of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. nih.govwu.ac.th

Synthetic Methodologies for Rosiglitazonesodium and Its Analogues

Classical Synthetic Routes and Refinements

The foundational synthesis of rosiglitazone (B1679542) involves a multi-step sequence that has been subject to various refinements to improve yield and purity. The classical route generally begins with the preparation of a key aldehyde intermediate, which is then condensed with 2,4-thiazolidinedione.

A widely cited classical synthesis starts with the reaction of 2-chloropyridine (B119429) with 2-(methylamino)ethanol, often by heating, to produce 2-[N-methyl-N-(2-pyridyl)amino]ethanol. drugfuture.com This intermediate alcohol is then subjected to a Williamson ether synthesis with 4-fluorobenzaldehyde (B137897) using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). drugfuture.comepo.org This step yields the crucial intermediate, 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. drugfuture.comepo.org

The subsequent key steps in the classical synthesis are:

Knoevenagel Condensation: The aldehyde intermediate is condensed with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base like piperidine (B6355638) acetate (B1210297) and carried out in a solvent such as refluxing toluene (B28343) to yield 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione. drugfuture.comnih.gov

Reduction: The exocyclic double bond of the benzylidene intermediate is then reduced to form the final rosiglitazone free base. Common methods for this reduction include catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst or using magnesium metal in methanol (B129727). drugfuture.comepo.orgnih.gov

Interactive Data Table: Comparison of Classical Synthesis Steps

| Step | Classical Method | Refined Method | Key Advantage of Refinement |

|---|---|---|---|

| Ether Synthesis | Reaction of 2-[N-methyl-N-(2-pyridyl)amino]ethanol with 4-fluorobenzaldehyde using NaH in DMF. epo.org | Coupling reaction in an aprotic polar solvent with an alkali metal hydroxide (B78521) or alkoxide as base at room temperature. nih.govgoogle.com | Improved yield (from ~72% to 88%) and milder reaction conditions. google.com |

| Intermediate Purification | Purification of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde by column chromatography. epo.org | Formation of a solid sodium metabisulphite addition complex for purification. epo.org | Avoids chromatography, simplifies purification, and improves purity. epo.org |

| Reduction | Catalytic hydrogenation with Pd/C. epo.org | Reduction with magnesium in methanol nih.gov or sodium borohydride. epo.org | Offers alternative, non-catalytic reduction pathways. epo.orgnih.gov |

Development of Novel Synthetic Strategies

Research has led to the development of several novel synthetic strategies for rosiglitazone, aiming for higher efficiency, reduced environmental impact, and greater simplicity.

Microwave-assisted synthesis has also been successfully applied. By using microwave heating, reaction times for several steps of the synthesis can be significantly reduced while achieving high yields. researchgate.net This method is recognized for being simple, rapid, and more environmentally benign. researchgate.net

Interactive Data Table: Overview of Novel Synthetic Strategies

| Strategy | Key Feature | Reported Advantage(s) | Reference(s) |

|---|---|---|---|

| Polymer-Assisted Solution Phase (PASP) | Uses polymer-bound reagents and scavengers. | Avoids chromatographic purification; high purity and higher overall yield (46%). | google.com |

| Microwave-Assisted Synthesis | Utilizes microwave heating for multiple reaction steps. | Rapid, high-yielding, and environmentally benign. | researchgate.netmdpi.com |

| Scalable Four-Step Route | Optimized process starting from key commercial reactants. | Saves ~10 hours of reaction time and provides better overall yield. | researchgate.netnih.gov |

| Cobalt-Catalyzed Reduction | Uses NaBH₄ with cobalt salts for the reduction step. | Provides an alternative catalytic system for the key reduction step. | researchgate.net |

Stereoselective Synthesis Approaches

Rosiglitazone contains a single stereocenter at the C5 position of the thiazolidinedione ring. While it is often synthesized and used as a racemic mixture, there has been interest in developing stereoselective methods to produce specific enantiomers.

A notable approach to achieving stereoselectivity is through biocatalytic reduction . In one documented method, the reduction of the precursor, 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione, is performed using whole cells of the yeast Rhodotorula rubra. drugfuture.com This biotransformation is highly dependent on the pH of the reaction medium. While the reaction is not selective at a pH of 7.5-8.0, adjusting the conditions to be more acidic (pH 3.0-5.0) renders the microbial reduction enantioselective, yielding the (+)-(R)-enantiomer of rosiglitazone. drugfuture.com

This method highlights the potential of biocatalysis in the asymmetric synthesis of complex pharmaceutical compounds, offering a green and highly selective alternative to traditional chemical catalysis. drugfuture.com General strategies for the asymmetric synthesis of thiazolidinedione analogues also include the use of chiral catalysts, such as copper/bisphosphine systems for reductive aldol-type reactions, which can achieve excellent enantioselectivity (up to 99% ee) in the formation of key chiral intermediates. researchgate.net

Process Chemistry Innovations for Scalability

For the large-scale industrial production of rosiglitazone, process chemistry innovations are crucial for ensuring efficiency, safety, cost-effectiveness, and regulatory compliance. A significant advancement in this area is the development of an integrated continuous flow platform . researchgate.net

Manufacturing thiazolidinediones in a traditional batch process can be inefficient, often requiring the isolation and transportation of intermediates, which may be unstable at ambient temperatures and require refrigerated storage. researchgate.net To overcome these challenges, an integrated platform combining Nucleophilic substitution, Knoevenagel condensation, and Hydrogenation (NKH) reactions in a continuous flow system has been developed. researchgate.net

Other process innovations focus on green chemistry principles, such as utilizing water as a solvent and designing synthetic routes that eliminate the need for column chromatography in the final steps, making the process more suitable for industrial application. researchgate.net

Interactive Data Table: Continuous Flow Synthesis Parameters for Rosiglitazone

| Parameter | Value/Condition | Significance |

|---|---|---|

| Total Residence Time | ~32.5 minutes | Enables rapid, on-demand production. |

| Hydrogenation Conditions | 80 °C, 60 bar pressure, 10% Pd/C catalyst | Optimized conditions for the final reduction step in the flow system. |

| Overall Yield | ~78% | High efficiency for an integrated, multi-step process. |

| Productivity | ~9.8 g per day | Demonstrates the platform's capability for continuous production. |

Data sourced from an integrated Nucleophilic substitution, Knoevenagel condensation, and Hydrogenation (NKH) platform study. researchgate.net

Preclinical Mechanistic and Efficacy Research Models for Rosiglitazonesodium

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in dissecting the molecular pathways affected by rosiglitazone (B1679542). These systems, ranging from primary cell cultures to more complex three-dimensional (3D) models, allow for controlled investigations into the direct cellular and molecular effects of the compound.

Primary Cell Culture Systems

Primary cells, isolated directly from tissues, provide a physiologically relevant system for studying the effects of rosiglitazone in a context that closely mimics the in vivo environment. Key findings have emerged from studies using primary adipocytes, hepatocytes, and cardiomyocytes.

Studies on primary white adipocytes have demonstrated that rosiglitazone treatment is essential for the functional "browning" of these cells in culture, a process associated with increased thermogenesis. nih.gov In primary hepatocytes, rosiglitazone has been shown to prevent pyroptosis, a form of inflammatory cell death. researchgate.net Research using neonatal rat ventricular myocytes (NRVMs) has provided insights into the temporal effects of rosiglitazone on cardiac gene expression, revealing alterations in pathways related to cardiovascular system development and oxytocin (B344502) signaling. nih.gov

Table 1: Research Findings in Primary Cell Culture Systems Treated with Rosiglitazone

| Cell Type | Organism | Key Findings |

| Inguinal White Adipocytes | Mouse | Rosiglitazone treatment increased the expression of genes associated with thermogenesis. nih.gov |

| Hepatocytes | Rat | Rosiglitazone showed less cytotoxicity compared to other thiazolidinediones like troglitazone (B1681588) and ciglitazone (B1669021). researchgate.net |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Rat | Rosiglitazone exposure led to a downregulation of the oxytocin signaling pathway, indicating cellular stress. nih.gov |

| Adult Rat Cardiomyocytes (ARCMs) | Rat | Rosiglitazone improved cell survival during simulated ischemia/reperfusion at a concentration of 0.3 μM. nih.gov |

Immortalized Cell Line Studies

Immortalized cell lines, which can be cultured for extended periods, offer a consistent and reproducible platform for mechanistic studies. Research using various cell lines has uncovered diverse effects of rosiglitazone on cellular processes.

In the murine 3T3-L1 preadipocyte cell line, proteomic analysis revealed that rosiglitazone treatment alters the expression of numerous proteins involved in lipid metabolism, apoptosis, and cell division. nih.gov Specifically, rosiglitazone upregulates proteins such as fatty acid translocase (FAT/CD36) and downregulates others, leading to changes in lipid catabolism. nih.govnih.gov Studies on the human hepatoma cell line, HepG2, have shown that rosiglitazone can inhibit cell proliferation by modulating the PI3K/PTEN/Akt signaling pathway. ucr.edu Furthermore, rosiglitazone affects the expression of the LDL receptor-related protein 1 (LRP1) in HepG2 cells in a concentration-dependent manner. nih.govnih.gov In the rat skeletal muscle cell line, L6 myotubes, rosiglitazone alone did not affect the expression of uncoupling protein-3 (UCP-3), a protein involved in energy expenditure. nih.gov

Table 2: Mechanistic Insights from Immortalized Cell Line Studies with Rosiglitazone

| Cell Line | Cell Type | Key Mechanistic Findings |

| 3T3-L1 | Murine Preadipocyte | Upregulated 172 proteins and downregulated 162 proteins involved in lipid metabolism, apoptosis, and cell division. nih.gov |

| Rescued adipogenesis inhibition in cells expressing the R96Q mutant of the FTO protein. researchgate.net | ||

| Identified as a reference drug for inducing the browning process in adipocytes. frontiersin.org | ||

| HepG2 | Human Hepatoma | Inhibited cell proliferation in a concentration- and time-dependent manner via the PI3K/PTEN/Akt pathway. ucr.edu |

| Modulated LRP1 expression, with lower concentrations increasing and higher concentrations decreasing its levels. nih.govnih.govresearchgate.net | ||

| L6 Myotubes | Rat Skeletal Muscle | Had no significant effect on the expression of UCP-3 mRNA. nih.gov |

Co-culture and 3D Cellular Models

To better recapitulate the complexity of tissues, researchers are increasingly turning to co-culture and 3D cellular models. These systems allow for the study of cell-cell interactions and the influence of the microenvironment on drug response.

A study utilizing a 3D spheroid culture of the human synovial sarcoma cell line SW982 demonstrated that rosiglitazone could reduce a wide range of proinflammatory profiles. nih.gov The expression of proinflammatory cytokines was more elevated in the 3D spheroid culture compared to a traditional monolayer culture, and rosiglitazone treatment effectively abolished these inflammatory responses. nih.gov This effect was associated with the inhibition of NF-κB activation and the modulation of p38 and JNK signaling pathways. nih.gov While the application of organoid models in rosiglitazone research is still an emerging area, these advanced systems hold significant promise for future preclinical investigations into its effects on complex tissue structures. sciltp.comrsc.orgmdpi.comroche.com

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are indispensable for understanding the systemic effects of rosiglitazone on metabolism, body composition, and organ function. Both genetically engineered and diet-induced models have been instrumental in this research.

Genetically Engineered Mouse Models

Genetically engineered mouse models, which involve the modification of specific genes, have been crucial for dissecting the in vivo mechanisms of rosiglitazone.

For instance, in a model where mice received bone marrow transplants from green fluorescent protein (GFP)-expressing donors, rosiglitazone treatment promoted the trafficking of bone marrow-derived circulating progenitor cells to adipose tissue and their differentiation into a novel population of multilocular adipocytes. nih.gov Studies using hepatocyte-specific PPARγ knockout (PpargΔHep) mice have revealed that the expression of PPARγ in hepatocytes is required for rosiglitazone to promote steatosis. nih.gov In these knockout mice, rosiglitazone's therapeutic effects on non-alcoholic steatohepatitis (NASH) were enhanced in extrahepatic tissues and non-parenchymal liver cells. nih.gov

Table 3: Findings from Genetically Engineered Mouse Models Treated with Rosiglitazone

| Mouse Model | Genetic Modification | Key Findings |

| Bone Marrow Transplant Model | Wild-type mice transplanted with GFP+ bone marrow | Rosiglitazone promoted the differentiation of bone marrow-derived progenitor cells into multilocular adipocytes in adipose tissue. nih.gov |

| PpargΔHep Mice | Hepatocyte-specific knockout of PPARγ | Rosiglitazone required hepatocyte PPARγ expression to promote steatosis. nih.gov |

| Loss of hepatocyte PPARγ enhanced the therapeutic effects of rosiglitazone on NASH. nih.gov | ||

| R6/1 Mice | Huntington's Disease model | Rosiglitazone treatment improved grip strength and cardiac function, accompanied by enhanced cellular energetics. mdpi.com |

Diet-Induced Animal Models

Diet-induced animal models, where rodents are fed specific diets to induce metabolic abnormalities, are widely used to study the efficacy of anti-diabetic compounds like rosiglitazone.

In a study involving a high-fat diet (HFD) in rats, rosiglitazone was shown to synergize with the anticancer drug cisplatin (B142131), reducing tumor volume and ameliorating cisplatin-induced nephrotoxicity in a model of breast cancer. nih.gov Another study in mice with diet-induced obesity demonstrated that rosiglitazone treatment required hepatocyte PPARγ expression to promote steatosis, highlighting the importance of the genetic context in diet-induced models. nih.gov Research in C57BL/6 mice has also investigated the mechanisms of rosiglitazone-induced hepatocyte injury, suggesting that it may involve the accumulation of deoxycholic acid (DCA) in the liver. researchgate.net

Table 4: Efficacy of Rosiglitazone in Diet-Induced Animal Models

| Animal Model | Diet | Key Findings |

| Sprague-Dawley Rats | 7, 12-dimethyl benz{a}anthracene (DMBA)-induced breast cancer model | Rosiglitazone synergized with cisplatin to reduce tumor volume and nephrotoxicity. nih.gov |

| C57BL/6J Mice | High-Fat Diet (HFD) | Rosiglitazone treatment increased hepatic triglyceride content only in mice with severe obesity, an effect dependent on hepatocyte PPARγ expression. nih.gov |

| C57BL/6 Mice | Not specified | Rosiglitazone administration increased the concentration of deoxycholic acid (DCA) in the liver. researchgate.net |

Mechanistic Studies in Rodent Models

Rosiglitazone sodium has been the subject of numerous mechanistic studies in various rodent models to elucidate its therapeutic effects and underlying cellular pathways. In genetic diabetic mouse models, such as the Akita mouse, treatment with rosiglitazone has been shown to promote adiposity, leading to enhanced weight gain and fat volume. nih.gov These studies in genetically predisposed animals aim to unravel the molecular mechanisms behind observed effects in diabetic patients. nih.gov Another area of investigation involves vascular injury models. In C57/BL6 mice subjected to femoral angioplasty, rosiglitazone treatment attenuated the formation of neointima, the thickening of the innermost layer of a blood vessel, which is a common response to injury. renkelilab.com This effect was associated with an increase in endothelial progenitor cells in the bone marrow and earlier re-endothelialization of the injured artery. renkelilab.com

In models of type 2 diabetes, such as the Zucker diabetic fatty (ZDF) rat, rosiglitazone has demonstrated the ability to improve endothelial dysfunction. nih.gov However, the same study noted that it did not reverse the mechanical hardening or structural remodeling of the femoral artery, indicating a selective effect on vascular function. nih.gov Studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for insulin-deficient diabetes, revealed that rosiglitazone sodium can protect pancreatic beta-cells from apoptosis. nih.gov This protective effect was linked to the inhibition of the JNK signaling pathway and a reduction in the expression of caspase-3, a key executioner of apoptosis. nih.gov

Furthermore, research using mouse bone marrow cells has explored the compound's impact on bone metabolism. These studies have shown that rosiglitazone can inhibit the differentiation of bone marrow progenitor cells into osteoblasts (bone-forming cells) while promoting their differentiation into adipocytes (fat cells). nih.gov This shift in cell lineage commitment is a key mechanistic finding related to the skeletal effects of the drug. nih.gov

Table 1: Summary of Mechanistic Findings in Rodent Models

| Rodent Model | Key Mechanistic Finding | Associated Pathway/Effect | Reference |

|---|---|---|---|

| Akita Mouse (Genetic Diabetes) | Promotes adiposity and weight gain. | Increased fat volume. | nih.gov |

| C57/BL6 Mice (Vascular Injury) | Attenuates neointimal formation. | Promotes endothelial lineage differentiation of progenitor cells. | renkelilab.com |

| Zucker Diabetic Fatty Rat | Improves endothelial dysfunction. | Did not reverse mechanical vessel remodeling. | nih.gov |

| STZ-Induced Diabetic Rat | Reduces pancreatic beta-cell apoptosis. | Inhibition of the JNK pathway. | nih.gov |

| Mouse Bone Marrow Cells | Inhibits osteoblast differentiation. | Promotes adipogenesis. | nih.gov |

Organ-Specific Cellular Responses in Preclinical Models

Adipocyte Differentiation and Function

Rosiglitazone's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis. nih.gov Preclinical studies consistently demonstrate that rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes. nih.gov In studies using telomerase-transformed mesenchymal stromal cells, rosiglitazone enhanced adipogenic differentiation by increasing the expression of key transcription factors PPAR-γ and C/EBP-α. nih.gov This was confirmed morphologically by an increase in lipid content and molecularly by the upregulation of the fatty acid synthase gene. nih.gov

Interestingly, rosiglitazone not only promotes the formation of white adipocytes but also enhances characteristics of "browning," where adipocytes exhibit multilocular lipid droplets, a feature of energy-expending brown adipocytes. nih.gov Research in mice has also shown that rosiglitazone can promote the development of a novel adipocyte population from bone marrow-derived circulating progenitor cells. elsevierpure.com These cells traffic to adipose tissue and differentiate into multilocular adipocytes that express various adipocyte markers like adiponectin, perilipin, and leptin. elsevierpure.com However, the effect on already mature adipocytes may differ. One study on mature 3T3-L1 adipocytes found that rosiglitazone did not cause an increase in lipid content but rather stimulated lipid catabolism and repressed the expression of several adipokines, with the exception of adiponectin. nih.gov

Osteoblast Differentiation and Mineralization

The effect of rosiglitazone on bone-forming cells is complex, with some studies indicating conflicting outcomes. Research on human mesenchymal stem cells (hMSCs) has shown that rosiglitazone can accelerate osteoblast differentiation and subsequent extracellular matrix mineralization. mdpi.com This stimulatory effect on mineralization appears to be most effective when the treatment is applied during the early phase of osteogenic differentiation. mdpi.comresearchgate.net However, this acceleration may come at the cost of increased oxidative stress and osteoblast death. mdpi.com

In contrast, studies using mouse bone marrow cells have demonstrated an inhibitory effect of rosiglitazone on osteoblast differentiation. nih.govnih.gov In these models, activation of PPARγ by rosiglitazone suppressed the differentiation of progenitor cells into osteoblasts and instead shunted them toward the adipocyte lineage. nih.govnih.gov This was evidenced by a marked reduction in osteoblast-specific markers, such as collagen and osteocalcin (B1147995), and a concurrent increase in adipocyte markers. nih.govnih.gov This suggests that rosiglitazone can create an imbalance in bone remodeling by suppressing bone formation while favoring fat accumulation in the bone marrow. nih.gov

Table 2: Effects of Rosiglitazone on Osteoblast Differentiation

| Cell Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Accelerated Differentiation & Mineralization | Effect is dependent on early-phase treatment; associated with increased oxidative stress. | mdpi.comresearchgate.net |

| Mouse Bone Marrow Cells | Inhibited Differentiation | Reduced collagen and osteocalcin levels; increased adipogenesis. | nih.govnih.gov |

Vascular Cell Remodeling

Rosiglitazone exerts multiple effects on vascular cells that influence vessel remodeling. In a mouse model of arterial injury, rosiglitazone treatment was found to promote the differentiation of angiogenic progenitor cells toward an endothelial lineage while inhibiting their differentiation toward smooth muscle cells. renkelilab.com This action contributes to faster re-endothelialization and a reduction in neointimal formation, a key process in vascular remodeling after injury. renkelilab.com In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that rosiglitazone significantly promoted endothelial cell migration. nih.gov

However, the effects are not universally beneficial for vascular structure. The same study that reported increased endothelial migration also found that rosiglitazone induced vascular permeability and leakage, both in cell culture and in mice. nih.gov This was linked to the increased expression of vascular endothelial growth factor (VEGF) and suppression of tight junction proteins, mediated through the Akt signaling pathway. nih.gov Furthermore, in a diabetic rat model, while rosiglitazone improved endothelial function (the ability of blood vessels to relax), it failed to reverse adverse mechanical remodeling, such as vessel stiffness. nih.gov Some reports also indicate that rosiglitazone can induce apoptotic cell death in cultured vascular smooth muscle cells. nih.gov

Pancreatic Beta-Cell Homeostasis

Preclinical models demonstrate a protective role for rosiglitazone in maintaining pancreatic beta-cell health and function. In STZ-induced diabetic rats, rosiglitazone sodium treatment led to a clearer margin of pancreatic islets, more regularly arranged beta-cells, and higher insulin (B600854) expression compared to untreated diabetic rats. nih.gov It significantly reduced the rate of beta-cell apoptosis, an effect potentially mediated through the JNK pathway. nih.gov

Studies using cultured beta-cells have further elucidated these protective mechanisms. Rosiglitazone was shown to shield beta-cells from death induced by high levels of fatty acids like palmitate. nih.gov This protective effect was attributed to the activation of autophagy, a cellular process for degrading and recycling damaged components, via the modulation of AMP-activated protein kinase (AMPK). nih.gov Rosiglitazone also exerts direct effects on beta-cell gene expression. It has been shown to promote the nuclear accumulation of important transcription factors like IPF1 and FOXA2, which are crucial for beta-cell function and development. researchgate.net

Table 3: Preclinical Research on Rosiglitazone and Pancreatic Beta-Cell Homeostasis

| Model System | Primary Outcome | Proposed Mechanism | Reference |

|---|---|---|---|

| STZ-Induced Diabetic Rats | Reduced beta-cell apoptosis and improved islet function. | Inhibition of the JNK pathway and caspase-3 expression. | nih.gov |

| Cultured Beta-Cells (Palmitate-treated) | Protection against lipotoxicity-induced cell death. | Activation of autophagy via AMPK modulation. | nih.gov |

| MIN6 Beta-Cell Line & Rat Islets | Direct effects on beta-cell gene expression. | Promoted nuclear accumulation of IPF1 and FOXA2. | researchgate.net |

Pharmacogenomic Considerations in Rosiglitazonesodium Research

Genetic Variation Impacting Rosiglitazone (B1679542) Sodium Response

A substantial body of research has identified numerous genetic polymorphisms that influence the efficacy and metabolic effects of rosiglitazone sodium. These variations are found in genes encoding the drug's primary target, metabolic enzymes, and other proteins involved in glucose and lipid homeostasis.

One of the most extensively studied genes is PPARG (Peroxisome Proliferator-Activated Receptor Gamma), which encodes the direct molecular target of rosiglitazone. The Pro12Ala polymorphism (rs1801282) in PPARG is a well-documented variant. nih.govnih.gov Patients carrying the Ala allele have been shown to have a better therapeutic response to rosiglitazone, exhibiting a greater reduction in fasting plasma glucose and hemoglobin A1c levels compared to those with the Pro12Pro genotype. nih.gov A meta-analysis has confirmed that the Ala12 variant is associated with more favorable responses in HbA1c, fasting plasma glucose, and triglyceride levels following treatment with thiazolidinediones, including rosiglitazone. researchgate.net

Genetic variations in the cytochrome P450 enzyme system, particularly in the CYP2C8 gene, are crucial in determining the pharmacokinetic profile of rosiglitazone. nih.govnih.govresearchgate.net The CYP2C8*3 variant, for instance, has been associated with a reduced glycemic response to rosiglitazone. nih.govresearchgate.net Conversely, variations in the solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene, which is involved in the hepatic uptake of the drug, can also modulate its therapeutic effects. The SLCO1B1 521T>C variant has been linked to an enhanced glycemic response to rosiglitazone. nih.gov

Polymorphisms in genes related to adipocyte function and insulin (B600854) signaling also play a significant role. Variations in the adiponectin (ADIPOQ) gene have been shown to affect the therapeutic response to rosiglitazone in terms of both circulating adiponectin levels and blood glucose control. nih.govfao.org Specifically, the SNP-11377 CC genotype in ADIPOQ was associated with a greater reduction in fasting plasma glucose levels in Chinese patients with type 2 diabetes treated with rosiglitazone. nih.gov Furthermore, genetic variations in the LPIN1 gene, which is involved in adipose tissue development, have been demonstrated to influence rosiglitazone treatment response. pharmgkb.org

Other notable genetic associations include variants in the SLC30A8 gene, which encodes a zinc transporter crucial for insulin secretion. nih.gov Variations in this gene have been linked to the efficacy of rosiglitazone on insulin secretion. nih.gov Additionally, polymorphisms in genes for leptin (LEP) and tumor necrosis factor-alpha (TNF-α) have been associated with varied responses to rosiglitazone, particularly concerning insulin sensitivity. nih.gov

Table 1: Genetic Variations Influencing Rosiglitazone Sodium Response

| Gene | Genetic Variant (SNP) | Impact on Rosiglitazone Sodium Response | References |

| PPARG | Pro12Ala (rs1801282) | Carriers of the Ala allele show a better therapeutic response, with greater reductions in fasting plasma glucose and HbA1c. | nih.govnih.govresearchgate.net |

| CYP2C8 | CYP2C8*3 | Associated with a reduced glycemic response to rosiglitazone. | nih.govresearchgate.net |

| SLCO1B1 | 521T>C | Linked to an enhanced glycemic response to rosiglitazone. | nih.gov |

| ADIPOQ | SNP-11377 CC | Associated with a greater reduction in fasting plasma glucose levels. | nih.gov |

| LPIN1 | - | Variations influence treatment response related to adipose tissue development. | pharmgkb.org |

| SLC30A8 | rs13266634 | Associated with the efficacy of rosiglitazone on insulin secretion. | nih.gov |

| LEP | G-2548A | The AA genotype is associated with a markedly increased effect on fasting and postprandial serum insulin. | nih.gov |

| TNF-α | G-308A | The GA+AA genotype is associated with reduced efficacy in terms of fasting serum insulin. | nih.gov |

| ABCA1 | R219K | The RR homozygotes had a better response in terms of insulin sensitivity improvement. | nih.gov |

Gene-Drug Interaction Mechanisms at a Molecular Level

The interaction between genetic variants and rosiglitazone sodium occurs through several molecular mechanisms, primarily affecting the drug's pharmacodynamics and pharmacokinetics.

At the pharmacodynamic level, the primary mechanism involves the PPARG gene. tandfonline.com Rosiglitazone is a high-affinity agonist for the PPARγ nuclear receptor. nih.govdrugbank.com Upon binding, the receptor undergoes a conformational change, forming a heterodimer with the retinoid X receptor (RXR). tandfonline.comdrugbank.com This complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes. tandfonline.comfrontiersin.org This binding modulates the transcription of genes involved in glucose and lipid metabolism, thereby enhancing insulin sensitivity. nih.gov The Pro12Ala polymorphism in PPARG results in a substitution in the N-terminal region of the PPARγ2 isoform, which is predominantly expressed in adipose tissue. nih.gov This substitution is thought to alter the transcriptional activity of PPARγ, potentially leading to a more favorable metabolic response to rosiglitazone by influencing the expression of downstream target genes. nih.govfrontiersin.org

From a pharmacokinetic perspective, the metabolism of rosiglitazone is a key area of gene-drug interaction. Rosiglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. nih.govtandfonline.comnih.gov Genetic variants in the CYP2C8 gene, such as the CYP2C8*3 allele, can lead to decreased enzyme activity. nih.gov This reduced metabolic capacity can alter the plasma concentration of rosiglitazone, thereby influencing its efficacy and the potential for adverse effects. researchgate.net The interaction is one of competitive inhibition of the CYP2C8-mediated metabolism of the drug. nih.gov

Furthermore, the transport of rosiglitazone into hepatocytes is mediated by proteins such as OATP1B1, encoded by the SLCO1B1 gene. nih.gov Genetic variations in SLCO1B1 can affect the efficiency of this transport, thereby influencing the intracellular concentration of rosiglitazone available to interact with PPARγ and to be metabolized by CYP2C8. nih.gov This interplay between transport and metabolism genes highlights the complex nature of pharmacogenomic influences on drug response.

Rosiglitazone's mechanism also extends to inhibiting glucagon (B607659) gene transcription by interacting with the transcriptional activator PAX6 in pancreatic islet α-cells. researchgate.net A ligand-bound PPARγ-RXR heterodimer physically interacts with promoter-bound PAX6, a process that is independent of the PPARγ DNA-binding domain, defining PAX6 as a novel physical target of PPARγ. researchgate.net

Genomic Biomarkers for Rosiglitazone Sodium Mechanistic Studies

The identification of reliable genomic biomarkers is a critical goal in pharmacogenomics, as they can be used to predict drug response and to further elucidate the mechanisms of drug action. Several of the genetic variants that influence rosiglitazone sodium's effects have the potential to serve as such biomarkers.

The PPARG Pro12Ala polymorphism is a strong candidate for a genomic biomarker. frontiersin.org Its direct role in the drug's mechanism of action and the consistent association with therapeutic response make it a valuable tool for stratifying patients in clinical studies and for investigating the downstream consequences of altered PPARγ signaling. nih.govnih.gov

Polymorphisms in the ADIPOQ gene also hold promise as biomarkers. nih.gov Given that adiponectin is a key adipokine that mediates insulin-sensitizing effects, genetic variants that influence its levels or function in response to rosiglitazone can provide insights into the drug's pleiotropic effects on adipose tissue and systemic metabolism. fao.org

Bioinformatic analyses have also pointed to other potential gene targets that could serve as biomarkers, including FABP4, CD36, and CREBBP, which have shown genetic alterations in certain disease states and are involved in pathways modulated by rosiglitazone. nih.gov Further research, including genome-wide association studies (GWAS), continues to identify novel candidate genes and pathways, such as those involving APOA1, APOA5, and various cytochrome P450 enzymes, that could serve as future biomarkers for mechanistic studies of rosiglitazone sodium. nih.gov

Molecular Mechanisms of Resistance to Rosiglitazonesodium

Alterations in Target Protein Structure and Expression

Resistance to rosiglitazonesodium can arise from both structural changes in its target protein, PPARγ, due to genetic mutations, and from alterations in the level of PPARγ expression.

Structural Alterations in PPARγ:

Genetic variations in the PPARG gene, which encodes the PPARγ protein, can significantly impact the efficacy of this compound. Rare loss-of-function (LOF) mutations in PPARG have been identified and are associated with conditions such as familial partial lipodystrophy 3 (FPLD3), severe insulin (B600854) resistance, and an increased risk of type 2 diabetes. pnas.org These mutations can impair the normal function of the PPARγ receptor, rendering it less responsive to activation by ligands like rosiglitazone (B1679542).

Studies have shown that individuals carrying certain rare PPARG variants have a substantially higher risk of developing type 2 diabetes. pnas.org In vitro functional testing of these variants has demonstrated that they can lead to a reduced transcriptional activity of the PPARγ receptor, thereby diminishing the cellular response to rosiglitazone. pnas.org For instance, mutations that result in a premature termination of the protein, such as p.Q121* and p.S249*, or those that alter key functional domains, can lead to a complete or partial loss of receptor function. pnas.org While individuals with mild LOF variants might still show some response, those with severe mutations often exhibit a poor therapeutic response to PPARγ agonists. pnas.org

The following table summarizes some of the identified rare variants in the PPARG gene and their functional impact, which can contribute to resistance to this compound.

| Variant | Functional Domain | Predicted Effect | Consequence for Rosiglitazone Action |

| p.R165T | DNA Binding Domain | Altered DNA binding | Impaired transcriptional activation |

| p.V318M | Ligand Binding Domain | Altered ligand binding | Reduced affinity for rosiglitazone |

| p.R425C | Ligand Binding Domain | Altered ligand binding | Reduced affinity for rosiglitazone |

| p.Q121 | - | Premature termination | Non-functional protein |

| p.S249 | - | Premature termination | Non-functional protein |

Alterations in PPARγ Expression:

Beyond structural changes, the level of PPARγ expression itself is a critical determinant of cellular sensitivity to this compound. A decrease in the abundance of PPARγ receptors can lead to a diminished response to the drug.

Interestingly, studies have shown that treatment with thiazolidinediones, including rosiglitazone, can lead to a downregulation of PPARG mRNA and protein expression in adipocytes during their differentiation. jst.go.jp This suggests a potential negative feedback loop where prolonged activation of the receptor by its agonist leads to a reduction in its own expression, which could be a mechanism of acquired resistance. This downregulation of PPARγ appears to be a specific effect, as the expression of other key adipogenic transcription factors like C/EBPα may not be similarly affected. jst.go.jp

Furthermore, epigenetic modifications, such as the hypermethylation of the PPARG promoter, have been linked to the downregulation of its expression in the adipose tissue of individuals with obesity and type 2 diabetes. mdpi.com This epigenetic silencing of the PPARG gene can contribute to insulin resistance and a reduced response to this compound. mdpi.com

In some pathological conditions, such as fibrosis, the expression of PPARγ can be reduced in the affected tissues. For instance, in a mouse model of scleroderma, bleomycin-induced fibrosis was associated with a decrease in PPARγ expression in the skin. nih.gov While concurrent administration of rosiglitazone could partially prevent this loss, the initial downregulation of the receptor could contribute to a state of resistance. nih.gov

Upregulation of Efflux Mechanisms

Drug efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including drugs, out of cells. This process can reduce the intracellular concentration of a drug, thereby diminishing its efficacy and contributing to multidrug resistance (MDR). The overexpression of these pumps is a well-established mechanism of resistance to various therapeutic agents, particularly in cancer chemotherapy and infectious diseases. nih.govresearchgate.net

While direct evidence specifically linking the upregulation of efflux pumps to clinical resistance to this compound in its primary target tissues is still emerging, the principle is highly relevant. Efflux pumps belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families are known to be involved in MDR. nih.gov One of the most studied efflux pumps is P-glycoprotein (P-gp), encoded by the MDR1 gene. nih.gov